Podophyllotoxone

Descripción general

Descripción

La podofilotoxina es un lignano ariletetralín de origen natural que se aísla de las raíces y rizomas de las especies de Podophyllum, como Podophyllum peltatum (mayapple americano) y Sinopodophyllum hexandrum (mayapple del Himalaya) . Es conocida por sus potentes actividades biológicas, especialmente su capacidad para inhibir la división celular al unirse a la tubulina, lo que la convierte en un compuesto valioso en la investigación médica y farmacéutica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La podofilotoxina se puede sintetizar a través de varios métodos, incluyendo la síntesis química y la biotransformación. Una ruta sintética común involucra la condensación de alcohol coniferílico con ácido ferúlico, seguida de pasos de ciclación y oxidación . Las condiciones de reacción generalmente implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de podofilotoxina a menudo se basa en la extracción de fuentes naturales, como los rizomas de las especies de Podophyllum . El proceso de extracción implica moler el material vegetal, seguido de una extracción con solventes utilizando solventes orgánicos como etanol o metanol. El extracto crudo se purifica luego a través de diversas técnicas cromatográficas para obtener podofilotoxina pura .

Análisis De Reacciones Químicas

Structural Modifications and Derivatives

Podophyllotoxone derivatives are engineered to enhance pharmacological efficacy while minimizing toxicity. Key modifications include:

| Derivative | Structural Change | Biological Activity |

|---|---|---|

| Deoxypodophyllotoxin | Dehydroxylation at C-4 | Antitumor, antiasthmatic, anti-inflammatory |

| Compound 24 | Oxidation at C-4 (acidic derivative) | Antiviral (SARS-CoV-2 cytokine inhibition) |

| Compound 37 | Demethoxylation at C-4 | Cytotoxicity, antineoplastic |

| Compound 51 | Methylenedioxy groups at B/E rings | Anticancer (cytotoxic agent) |

These modifications preserve the core podophyllotoxin skeleton while altering functional groups to optimize activity. The stereochemistry at C-2 is critical for antitumor effects, as diastereomers (e.g., compound 3 ) exhibit reduced potency .

Reaction Mechanisms

The transformation of podophyllotoxin to this compound involves multi-phase reaction pathways:

| Reaction Phase | Key Processes |

|---|---|

| Contact Phase | Initial substrate recognition via van der Waals interactions |

| Preparation Phase | C-2 stereochemical adjustment |

| Transition State | C-4 oxidation/dehydroxylation |

| Product Adjustment | Stabilization of the acidic/oxidized derivative |

The mechanism aligns with the united reaction valley approach (URVA) , where curvature peaks correlate with bond cleavage/formation (e.g., C-4 oxidation triggers antiviral activity) .

Computational Predictions

Machine learning models, such as the Molecular Transformer, predict reaction outcomes for podophyllotoxin derivatives. While accurate for epoxidation (e.g., mCPBA-mediated reactions), they fail to predict regioselectivity in Diels-Alder reactions, necessitating experimental validation .

This compound’s chemical reactions underscore the interplay between structural engineering and pharmacological outcomes. Future research should leverage computational tools to optimize synthesis pathways while addressing prediction limitations .

Aplicaciones Científicas De Investigación

La podofilotoxina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

La podofilotoxina ejerce sus efectos al unirse a la tubulina, una proteína involucrada en la formación de microtúbulos, que son esenciales para la división celular . Al unirse a la tubulina, la podofilotoxina evita la polimerización de los microtúbulos, lo que lleva al arresto del ciclo celular y a la apoptosis . Además, la podofilotoxina y sus derivados pueden inhibir la topoisomerasa II del ADN, una enzima involucrada en la replicación del ADN, lo que contribuye aún más a su actividad anticancerígena .

Comparación Con Compuestos Similares

La podofilotoxina es estructuralmente similar a otros lignanos ariletetralín, como:

Etopósido: Un derivado semisintético de la podofilotoxina que se utiliza como agente quimioterapéutico.

Tenipósido: Otro derivado semisintético con propiedades anticancerígenas similares.

Desoxipdofilotoxina: Una forma reducida de podofilotoxina con diferentes propiedades farmacológicas.

La podofilotoxina es única debido a su potente capacidad para unirse a la tubulina e inhibir la división celular, lo que la convierte en un compuesto valioso en la investigación y el tratamiento del cáncer .

Actividad Biológica

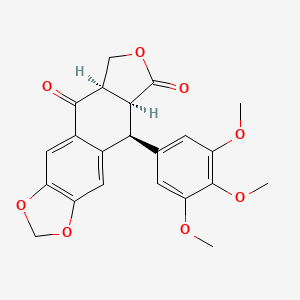

Podophyllotoxone is a naturally occurring compound derived from the Podophyllum species, particularly Podophyllum peltatum. It belongs to the class of aryltetralin lignans and exhibits a variety of biological activities, primarily noted for its antitumor properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has a complex chemical structure characterized by a four-ring system with various substituents that influence its biological activity. The compound acts primarily by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism underlies its effectiveness as an antitumor agent, as it disrupts the mitotic spindle formation in cancer cells.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : this compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives such as etoposide and teniposide are clinically used due to their potent antitumor effects.

- Antiviral Properties : Recent studies suggest that this compound may also exhibit antiviral activity, particularly against viruses like SARS-CoV-2, by modulating immune responses and inhibiting viral replication.

- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Etoposide in Cancer Treatment

Etoposide, a semi-synthetic derivative of podophyllotoxin, has been extensively studied for its use in treating various cancers, including testicular cancer and small cell lung cancer. Clinical trials have demonstrated its efficacy in reducing tumor size and improving patient survival rates. However, resistance to etoposide remains a significant challenge, prompting ongoing research into new derivatives with enhanced potency and reduced side effects.

Case Study 2: this compound's Role in COVID-19

Recent investigations have explored the potential of this compound derivatives in managing cytokine storms associated with COVID-19. Studies indicate that certain modifications to the podophyllotoxin structure can enhance its ability to modulate immune responses, suggesting a dual role as both an antiviral and an anti-inflammatory agent.

Research Findings

Recent literature highlights several important findings regarding this compound:

- Structural Modifications : Studies have shown that even minor changes to the chemical structure of this compound can lead to significant variations in biological activity. For example, compounds with methoxy substituents at specific positions exhibit enhanced cytotoxicity against cancer cells compared to their parent compound .

- Inhibitory Activity on PPARγ : Research indicates that this compound acts as a partial agonist for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a role in glucose metabolism and fat cell differentiation. This suggests potential applications in treating metabolic disorders such as type 2 diabetes mellitus .

Propiedades

IUPAC Name |

(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-BKTGTZMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963905 | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-49-6 | |

| Record name | Podophyllotoxone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Podophyllotoxone has the molecular formula [C22H20O8] [] and a molecular weight of 412.39 g/mol.

ANone: Yes, researchers have reported [13C NMR chemical shifts] [] for this compound and several of its derivatives. Additionally, [X-ray analysis] [] has been used to determine its crystal structure, revealing details about its conformation and intermolecular interactions.

ANone: Research indicates that modifications to the hydroaromatic ring of this compound can influence its biological activity. For example, the synthesis of podophyllohomotoxone and (4-spirooxymethylene)-desoxypodophyllotoxin from this compound, achieved through reactions with nitrosomethyl urea and S,S-dimethyl-N-(p-toluenesulphenyl) sulfoximine respectively, highlights the possibility of altering the compound's structure and potentially its activity [].

ANone: Yes, C-4 carbon-substituted analogues of podophyllotoxin have been synthesized from this compound, with some 4'-dimethylated derivatives showing promising in vitro antitumor activity. These derivatives exhibited equal activity against the human colon cell line HT116 and two multidrug-resistant cell lines [].

ANone: Research shows that several pinacol derivatives of podophyllotoxins, synthesized via reductive cross-coupling of this compound with aldehydes and ketones, retain antimitotic activity. Notably, compounds with a 7β-OH configuration in the epipodopinacol series exhibited potent inhibition of tubulin polymerization, similar to podophyllotoxin [].

ANone: While this compound itself may not be a catalyst, its unique structure with hydridic character at the C8 and C8' positions allows for interesting reactivity. For instance, an [I2-DMSO catalytic manifold] [] leverages this property to achieve green and selective dehydrogenative aromatization of this compound, leading to valuable dehydropodophyllotoxin derivatives.

ANone: A study using a chick chorioallantoic membrane (CAM) model showed that this compound did not exhibit significant antiangiogenic effects compared to other podophyllotoxin derivatives like deoxypodophyllotoxin, ketopicropodophyllotoxin, picropodophyllotoxin, and podophyllotoxin [].

ANone: Research suggests that this compound exhibits inhibitory activity against human cancer cells, specifically human prostate cancer cells. Further investigation is needed to determine its mechanism of action and potential therapeutic applications [].

ANone: A study utilizing "quantity-weight-evidence" network toxicology identified this compound as one of the potential toxic components in the ethanol extract of Dysosma versipellis. This research suggests that this compound might contribute to hepatotoxicity by potentially interacting with specific targets and pathways [].

ANone: Yes, this compound was first discovered as a natural product in Podophyllum hexandrum (Indian Podophyllum) []. It has also been identified in Podophyllum peltatum (American Podophyllum) and other Podophyllum species []. Additionally, this compound has been found in plants belonging to the genus Dysosma, including D. aurantiocaulis, D. pleianthum [, ], and D. tsayuensis [].

ANone: While the exact biosynthetic pathway of this compound is still under investigation, chemometric analysis suggests a [positive correlation between this compound and both podophyllotoxin and demethylpodophyllotoxin]. This finding indicates a possible similarity in their biosynthetic pathways [].

ANone: [High-performance thin-layer chromatography (HPTLC) with densitometry] [] and [high-performance liquid chromatography coupled with UV detection (HPLC-UV)] [] are commonly employed techniques for the quantitative analysis of this compound in plant materials. These methods offer good sensitivity and selectivity for the determination of this compound and other lignans in complex matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.